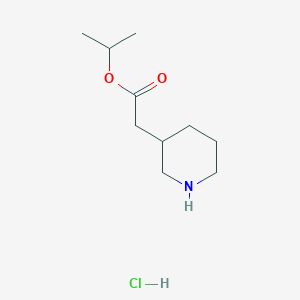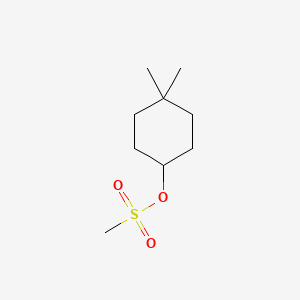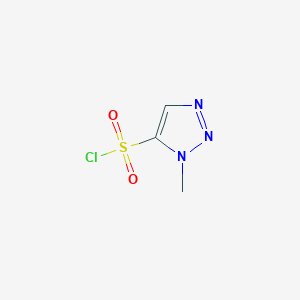
Trifluoroacetato de itrio hidratado
Descripción general
Descripción
Yttrium trifluoroacetate hydrate is a useful research compound. Its molecular formula is C6H2F9O7Y and its molecular weight is 445.97 g/mol. The purity is usually 95%.
The exact mass of the compound Yttrium trifluoroacetate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Yttrium trifluoroacetate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yttrium trifluoroacetate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación proteómica
El trifluoroacetato de itrio hidratado es un compuesto de itrio fluorado que se utiliza en la investigación proteómica . La proteómica es un estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar las estructuras e interacciones de las proteínas, contribuyendo a nuestra comprensión de los sistemas biológicos .
Fabricación de cerámica
Este compuesto se utiliza en la fabricación de cerámica . La cerámica hecha de this compound puede tener propiedades únicas como alta resistencia a la temperatura y baja expansión térmica, lo que la hace adecuada para diversas aplicaciones, incluida la electrónica y la aeroespacial .
Producción de vidrio
El this compound también se utiliza en la producción de vidrio . La adición de itrio puede mejorar las propiedades físicas del vidrio, como su resistencia al choque térmico y sus propiedades ópticas .
Materiales láser
Este compuesto se utiliza en la producción de materiales láser . Los materiales basados en itrio se utilizan a menudo en láseres de alta potencia debido a sus excelentes propiedades térmicas .
Fabricación de fósforos
El this compound se utiliza en la fabricación de fósforos . Los fósforos son sustancias que exhiben el fenómeno de la luminiscencia, que se utiliza en una variedad de aplicaciones, incluidas la iluminación, las pantallas y los sensores .
Producción de aleaciones no ferrosas
Este compuesto se utiliza en la producción de aleaciones no ferrosas . El itrio puede mejorar las propiedades mecánicas de estas aleaciones, haciéndolas más duraderas y resistentes al desgaste .
Aditivos para hierro y acero
El this compound se utiliza como aditivo en la producción de hierro y acero . La adición de itrio puede mejorar las propiedades del acero, como su resistencia y resistencia a la corrosión .
Deposición de películas delgadas
El this compound se ha utilizado con éxito en la deposición de películas delgadas mediante un método sol-gel . Esto es particularmente útil en la síntesis de conductores recubiertos de YBa2Cu3O7−δ superconductor (YBCO CC), ya que inhiben la formación de impurezas ricas en carbono .
Mecanismo De Acción
Target of Action
Yttrium trifluoroacetate hydrate is primarily used in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and additives . It is also used as a precursor in the synthesis of superconducting YBa2Cu3O7−δ coated conductors .
Mode of Action
The compound undergoes pyrolysis at temperatures up to 1,000 °C . The process involves the formation of HF and the inferred existence of a :CF2 diradical during a trifluoroacetic acid salt decomposition .
Biochemical Pathways
The decomposition of yttrium trifluoroacetate hydrate occurs in several stages . The first stage involves dehydration and the formation of yttrium fluoride . Subsequent stages involve the slow out-diffusion of fluorine, leading to the formation of yttrium oxyfluoride as an intermediate . The final product is yttria (Y2O3), formed at 1200 °C .
Pharmacokinetics
The compound’s transformation into various forms, including yttrium fluoride, yttrium oxyfluoride, and yttria, suggests that its bioavailability may be influenced by these transformations .
Result of Action
The decomposition of yttrium trifluoroacetate hydrate results in the formation of various compounds, including yttrium fluoride, yttrium oxyfluoride, and yttria . These compounds have various applications in the manufacture of ceramics, glass, and other materials .
Action Environment
The decomposition of yttrium trifluoroacetate hydrate is influenced by environmental factors such as temperature and the presence of water . For instance, the presence of water influences the reactions liberating gaseous CF3COOH, CHF3, HF, and SiF4 . The decomposition and hydrolysis temperatures are significantly lower than previously reported, which has implications for sol–gel processing .
Análisis Bioquímico
Biochemical Properties
Yttrium trifluoroacetate hydrate plays a significant role in biochemical reactions, particularly in the synthesis of superconducting materials and optical applications. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the synthesis of superconducting yttrium barium copper oxide, yttrium trifluoroacetate hydrate acts as a precursor, facilitating the formation of the desired superconducting phase. The compound’s interaction with trifluoroacetic acid and its derivatives is crucial in maintaining the stability and purity of the final product .
Cellular Effects
Yttrium trifluoroacetate hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, yttrium trifluoroacetate hydrate can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of yttrium trifluoroacetate hydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity and subsequently affecting metabolic pathways. For example, yttrium trifluoroacetate hydrate has been shown to inhibit certain enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of yttrium trifluoroacetate hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to yttrium trifluoroacetate hydrate has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of yttrium trifluoroacetate hydrate vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, yttrium trifluoroacetate hydrate can cause toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Yttrium trifluoroacetate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, yttrium trifluoroacetate hydrate can inhibit enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .
Transport and Distribution
Within cells and tissues, yttrium trifluoroacetate hydrate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins. For example, yttrium trifluoroacetate hydrate can bind to specific receptors on the cell membrane, facilitating its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of yttrium trifluoroacetate hydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, yttrium trifluoroacetate hydrate can accumulate in the mitochondria, affecting mitochondrial function and energy production .
Propiedades
IUPAC Name |
2,2,2-trifluoroacetate;yttrium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLNAUKODUVCP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9O7Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304851-95-4 | |
| Record name | Yttrium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the thermal stability of Yttrium trifluoroacetate hydrate based on the research paper?
A1: The research paper focuses on understanding the thermal decomposition of Yttrium trifluoroacetate hydrate using in situ IR spectroscopy []. While the exact decomposition pathway is not described in the abstract, this type of study provides valuable insights into the stability of the compound at various temperatures. Understanding the decomposition products and the temperatures at which they form is crucial for applications involving heat treatment or high-temperature processing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1458332.png)
![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)

![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)


![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)


![N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide](/img/structure/B1458352.png)
